3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid
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Overview
Description
3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, a methoxyphenyl group, and an isoxazole carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate nitrile under acidic conditions to form the 1,2,4-oxadiazole ring.
Coupling with the methoxyphenyl group: The oxadiazole intermediate is then coupled with a 4-methoxyphenyl ethyl halide using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the isoxazole ring: The resulting intermediate is then subjected to cyclization with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.
Carboxylation: Finally, the isoxazole intermediate is carboxylated using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl and methoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical resistance.
Mechanism of Action
The mechanism of action of 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. For example, the oxadiazole ring could interact with metal ions in enzyme active sites, inhibiting their function. The isoxazole ring might mimic natural substrates or inhibitors, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-(2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid: Similar structure but lacks the chlorophenyl group.
3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylethyl)phenyl)isoxazole-5-carboxylic acid: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both the chlorophenyl and methoxyphenyl groups in 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid provides unique electronic and steric properties. These features can influence its reactivity and interactions with biological targets, potentially leading to unique biological activities or material properties.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique characteristics
Biological Activity
The compound 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid is a complex organic molecule that belongs to the class of oxadiazole derivatives. These derivatives are known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure
The compound's molecular formula is C22H23ClN4O3, and its structure includes an isoxazole ring and a 1,2,4-oxadiazole moiety. The presence of the chlorophenyl and methoxyphenyl groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia). The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
---|---|---|---|
MCF-7 | 0.15 | Doxorubicin | 0.10 |
A549 | 0.75 | Doxorubicin | 0.12 |
U-937 | 1.20 | Doxorubicin | 0.15 |
The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis in cancer cells. Flow cytometry assays demonstrated that the compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins such as p53 and cleaved caspase-3 .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The structure–activity relationship (SAR) studies suggest that modifications in substituents can enhance its efficacy against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Potential
The antioxidant capacity of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses significant antioxidant activity, which may contribute to its overall therapeutic effects by mitigating oxidative stress in cells.
Case Studies
A recent case study examined the efficacy of this compound in vivo using murine models with induced tumors. The treatment group receiving the compound showed a reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Properties
IUPAC Name |
3-[4-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)ethyl]phenyl]-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN3O5/c1-34-21-12-8-17(9-13-21)22(26-29-25(31-36-26)19-6-10-20(28)11-7-19)14-16-2-4-18(5-3-16)23-15-24(27(32)33)35-30-23/h2-13,15,22H,14H2,1H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRTXTPBAYMJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=C(C=C2)C3=NOC(=C3)C(=O)O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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